5'-O-DMT-N4-Bz-2'-F-dC
CAS No.: 146954-77-0
Cat. No.: VC0241469
Molecular Formula: C37H34FN3O7
Molecular Weight: 651.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 146954-77-0 |
---|---|
Molecular Formula | C37H34FN3O7 |
Molecular Weight | 651.7 g/mol |
IUPAC Name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Standard InChI | InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32-,33-,35-/m1/s1 |
SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Chemical Properties and Characteristics
Physical and Chemical Properties
5'-O-DMT-N4-Bz-2'-F-dC possesses specific physical and chemical properties that make it suitable for applications in nucleic acid research. The key properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 146954-77-0 |
Molecular Formula | C37H34FN3O7 |
Molecular Weight | 651.68 g/mol |
Solubility in DMSO | 100 mg/mL (153.45 mM; requires ultrasonic treatment) |
Recommended Storage | 4°C, protected from light |
Stock Solution Stability | 6 months at -80°C; 1 month at -20°C |
These properties indicate that 5'-O-DMT-N4-Bz-2'-F-dC is a relatively stable compound under proper storage conditions but requires careful handling to maintain its integrity .
Structural Features and Modifications
The structure of 5'-O-DMT-N4-Bz-2'-F-dC includes several key components that contribute to its functionality. The 5'-O-DMT group serves as a protecting group for the 5' hydroxyl of the nucleoside, which is crucial during oligonucleotide synthesis. This bulky group provides selective protection of the 5' position while allowing reactions to occur at other positions.
The N4-Bz modification provides protection for the exocyclic amino group of the cytosine base, preventing unwanted side reactions during synthesis. This protection is essential for maintaining the specificity of base pairing in the final oligonucleotide product.
Perhaps most significantly, the 2'-F modification introduces a fluorine atom at the 2' position of the sugar component. This modification can significantly alter the properties of the resulting oligonucleotides, including their stability and binding characteristics. The fluorine substitution typically enhances resistance to enzymatic degradation and can increase the affinity of oligonucleotides for their target sequences.
Applications and Uses
Protective and Modification Effects
The compound is described as having "protective and modification effects" . The protective effect refers to the role of the DMT and Bz groups in shielding specific reactive sites during oligonucleotide synthesis, preventing unwanted side reactions and ensuring the specificity of the synthetic process.
The modification effect relates to the impact of the 2'-F group on the properties of the resulting oligonucleotides. Fluorine substitution at the 2' position typically confers increased stability against enzymatic degradation, enhanced binding affinity to complementary sequences, and altered conformational properties of the oligonucleotide backbone. These modifications can be particularly valuable for applications requiring nuclease-resistant oligonucleotides, such as antisense technology or therapeutic RNA applications.
Synthesis and Preparation
Desired Concentration | Amount of Compound Needed for Various Volumes |
---|---|
1 mM | 1.5345 mL (1 mg), 7.6725 mL (5 mg), 15.345 mL (10 mg) |
5 mM | 0.3069 mL (1 mg), 1.5345 mL (5 mg), 3.069 mL (10 mg) |
10 mM | 0.1534 mL (1 mg), 0.7672 mL (5 mg), 1.5345 mL (10 mg) |
This standardized approach to solution preparation ensures reproducibility in research applications involving 5'-O-DMT-N4-Bz-2'-F-dC .
Comparative Analysis
Relationship to Similar Compounds
5'-O-DMT-N4-Bz-2'-F-dC shares structural similarities with several other modified nucleosides described in the literature. The following table provides a comparison between 5'-O-DMT-N4-Bz-2'-F-dC and related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
5'-O-DMT-N4-Bz-2'-F-dC | 146954-77-0 | C37H34FN3O7 | 651.68 | 5'-DMT, N4-Bz, 2'-F modifications on deoxycytidine |
5'-O-Dimethoxytrityl-N-benzoyl-desoxycytidine | 67219-55-0 | C37H35N3O7 | 633.69 | 5'-DMT, N-Bz modifications on deoxycytidine (no 2'-F) |
DMT-dC(Bz) phosphoramidite | Not specifically provided | Not specifically provided | Not specifically provided | Similar to above but with phosphoramidite group |
This comparison highlights the structural similarities between 5'-O-DMT-N4-Bz-2'-F-dC and other modified nucleosides, particularly in terms of the protective groups (DMT and Bz) . The key distinction of 5'-O-DMT-N4-Bz-2'-F-dC is the presence of the 2'-F modification, which confers additional properties to the compound and the oligonucleotides synthesized using it.
Advantages and Limitations
The 2'-F modification in 5'-O-DMT-N4-Bz-2'-F-dC offers several potential advantages over non-fluorinated analogs. Fluorine substitution at the 2' position is known to enhance the stability of oligonucleotides by increasing resistance to nuclease degradation and improving binding affinity to target nucleic acids.
Similar compounds like 5'-O-Dimethoxytrityl-N-benzoyl-desoxycytidine have been used as research tools for anti-viral and anti-cancer studies , suggesting that 5'-O-DMT-N4-Bz-2'-F-dC may have similar or enhanced applications in these areas due to the additional 2'-F modification.
Current Research and Future Perspectives
Recent Findings and Developments
Recent research involving modified nucleosides like 5'-O-DMT-N4-Bz-2'-F-dC has focused on their application in the synthesis of oligonucleotides with enhanced properties. For instance, investigations into the synthesis of nucleotide dimers using related compounds like DMT-dC(Bz) phosphoramidite have been reported , while other research describes procedures for modifying nucleobases in commercially available nucleoside phosphoramidites .
These findings suggest ongoing interest in the development and application of modified nucleosides in nucleic acid research. The continued exploration of compounds like 5'-O-DMT-N4-Bz-2'-F-dC is likely to yield new insights into their potential applications and advantages over existing nucleoside derivatives.
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